3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound with the molecular formula C6H7BrN2 It is a derivative of pyrroloimidazole, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
- 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2 |
InChI Key |
FNZOBVYUIXQUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=NC=C2Br)N |
Origin of Product |
United States |
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